molecular formula C19H35NO2 B14618028 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide CAS No. 59119-73-2

9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide

Cat. No.: B14618028
CAS No.: 59119-73-2
M. Wt: 309.5 g/mol
InChI Key: AFVBDDHUKUDERL-UHFFFAOYSA-N
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Description

9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a tert-butoxy group, diethylamino group, and a conjugated diene system, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the diene system: The initial step involves the preparation of a suitable diene precursor through a series of reactions such as aldol condensation or Wittig reaction.

    Introduction of the tert-butoxy group: The tert-butoxy group is introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group.

    Formation of the amide bond: The final step involves the coupling of the diene precursor with N,N-diethylamine under appropriate conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienoate
  • 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamine

Uniqueness

9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

59119-73-2

Molecular Formula

C19H35NO2

Molecular Weight

309.5 g/mol

IUPAC Name

N,N-diethyl-3,7-dimethyl-9-[(2-methylpropan-2-yl)oxy]nona-2,4-dienamide

InChI

InChI=1S/C19H35NO2/c1-8-20(9-2)18(21)15-17(4)12-10-11-16(3)13-14-22-19(5,6)7/h10,12,15-16H,8-9,11,13-14H2,1-7H3

InChI Key

AFVBDDHUKUDERL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C=C(C)C=CCC(C)CCOC(C)(C)C

Origin of Product

United States

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